molecular formula C9H9ClFNO B7859157 5-chloro-N-ethyl-2-fluorobenzamide

5-chloro-N-ethyl-2-fluorobenzamide

Cat. No.: B7859157
M. Wt: 201.62 g/mol
InChI Key: LSOOZYSLUCECHW-UHFFFAOYSA-N
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Description

5-Chloro-N-ethyl-2-fluorobenzamide is a chemical compound belonging to the class of benzamide derivatives. It features a benzene ring substituted with a chlorine atom at the 5-position, an ethyl group at the nitrogen atom of the amide group, and a fluorine atom at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzoic acid as the starting material.

  • Amide Formation: The carboxylic acid group of 2-fluorobenzoic acid is first converted to an amide by reacting with ethylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Halogenation: The resulting N-ethyl-2-fluorobenzamide is then subjected to chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

  • Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.

  • Substitution: Various nucleophiles (e.g., sodium iodide, sodium azide) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different halogenated or functionalized benzamides.

Scientific Research Applications

5-Chloro-N-ethyl-2-fluorobenzamide has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-N-ethyl-2-fluorobenzamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

  • N-ethyl-2-fluorobenzamide: Lacks the chlorine atom.

  • 5-chloro-N-ethylbenzamide: Lacks the fluorine atom.

  • 2-fluoro-5-chlorobenzamide: Different position of substituents.

Uniqueness: 5-Chloro-N-ethyl-2-fluorobenzamide is unique due to the combination of chlorine and fluorine substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

5-chloro-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOOZYSLUCECHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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